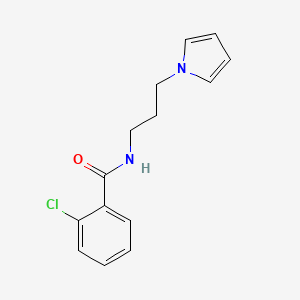![molecular formula C17H19ClN4O4S2 B2700910 1-(5-Chloro-2-methoxyphenyl)-3-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea CAS No. 1421468-43-0](/img/structure/B2700910.png)
1-(5-Chloro-2-methoxyphenyl)-3-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-methoxyphenyl)-3-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea is a useful research compound. Its molecular formula is C17H19ClN4O4S2 and its molecular weight is 442.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Modification and Anticancer Activity
The modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonyl)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with an alkylurea moiety has shown to retain antiproliferative activity against cancer cell lines. This chemical alteration resulted in compounds that not only maintained their ability to inhibit PI3Ks and mTOR, crucial targets in cancer therapy, but also exhibited reduced acute oral toxicity. Such findings highlight the potential of structurally similar compounds, including 1-(5-Chloro-2-methoxyphenyl)-3-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea, in the development of new anticancer agents with enhanced safety profiles (Xiao-meng Wang et al., 2015).
Antibacterial and Surface Activity
The study of 1,2,4-triazole derivatives, which share a structural resemblance to the compound of interest, has demonstrated effective antibacterial properties and potential as surface-active agents. This indicates that compounds with similar structural frameworks, including the aforementioned urea derivative, could offer valuable antibacterial applications, expanding their utility beyond anticancer activities (R. El-Sayed, 2006).
Environmental Degradation and Herbicide Efficacy
Research on the degradation of imazosulfuron, a molecule structurally related to the compound , in soil underlines the environmental implications of such chemicals. Understanding the breakdown pathways and environmental fate of these compounds is crucial for assessing their long-term impact and ensuring their safe use as herbicides. This research may guide the development of more environmentally friendly derivatives with similar sulfonamide or urea functionalities (P. Morrica et al., 2001).
Synthesis of Heterocyclic Compounds with Potential Biological Activity
The facile synthesis of 2-aminothiazolo[5,4-b]-pyridines and 2-aminobenzoxazoles from thioureas showcases the chemical versatility of urea and thiourea derivatives in constructing biologically active heterocycles. This methodological approach could be applied to synthesize a wide array of heterocyclic compounds, potentially including derivatives of this compound, for various biological applications (Hae-Young Park Choo et al., 2005).
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O4S2/c1-26-14-5-2-10(18)8-13(14)19-16(23)21-17-20-12-6-7-22(9-15(12)27-17)28(24,25)11-3-4-11/h2,5,8,11H,3-4,6-7,9H2,1H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIBIUMZCGXJLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=NC3=C(S2)CN(CC3)S(=O)(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
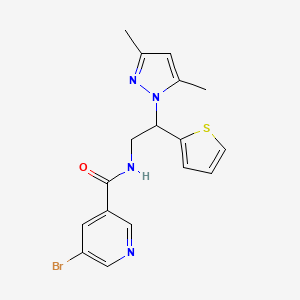
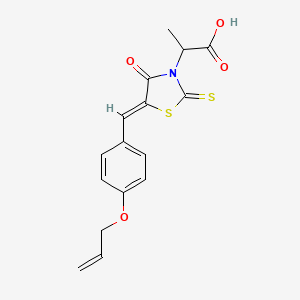
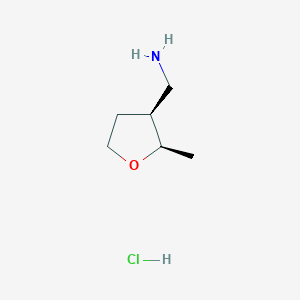
![3-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-methylpyridazine](/img/structure/B2700832.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-(o-tolyl)propanamide](/img/structure/B2700834.png)
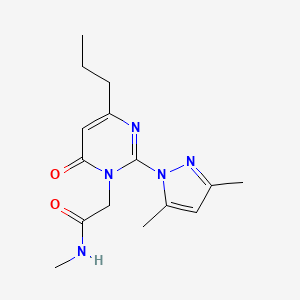
![1-({3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2700837.png)
![4-chloro-N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2700839.png)
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]amino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2700842.png)
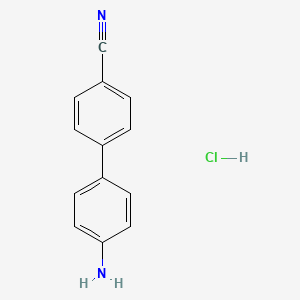
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2700845.png)
![N-phenyl-6-[4-(3,4,5-triethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B2700848.png)
